- Hydroxyalkylation with cyclic alkylene esters. I. Synthesis of hydroxyethylapocupreineJournal of the American Chemical Society, 1947, 69, 1952-6,
Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)
2-(2-Naphthyloxy)ethanol structure
2-(2-Naphthyloxy)ethanol Properties
Names and Identifiers
-
- 2-(Naphthalen-2-yloxy)ethanol
- 2-(2-Naphthoxy)ethanol
- 2-(2-hydroxyethoxy)naphthalene
- 2-(2-Naphthyloxy)ethanol
- 2-naphthalen-2-yloxyethanol
- Ethylene glycol mono-2-naphthyl ether
- NSC 37574
- beta-Hydroxyethyl 2-naphthyl ether
- beta-Naphthoxyethanol
- 2-(2-Naphthalenyloxy)ethanol (ACI)
- Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
- 2-(2-Naphthyloxy)ethyl alcohol
- 2-(Naphthalen-2-yloxy)ethan-1-ol
- 2-(β-Hydroxyethoxy)naphthalene
- Anavenol
- β-Hydroxyethyl 2-naphthyl ether
- β-Naphthoxyethanol
- EINECS 202-228-8
- 93-20-9
- Ethanol, 2-(2-naphthyloxy)-
- EC 202-228-8
- DTXSID00870427
- .beta.-Hydroxyethyl .beta.-naphthol ether
- 2-(2-naphthyloxy)-1-ethanol
- Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
- 2-(2-naphthalenyloxy)ethanol
- MFCD00016809
- 35545-57-4
- 2-(2-Naphthoxy) Ethanol
- DB-057380
- SB83940
- 7M7CUT7CCU
- 2-(2-NAPHTHYLOXY)ETHANOL [MI]
- 2-(.beta.-Hydroxyethoxy)naphthalene
- HY-W016083
- NSC-37574
- 2-(naphthalene-2-yloxy) ethan-1-ol
- CS-W016799
- AI3-09174
- Ethanol,2-(2-naphthalenyloxy)-
- beta-Hydroxyethyl beta-naphthol ether
- F79756
- .beta.-Naphthoxyethanol
- .beta.-Hydroxyethyl-2-naphthyl ether
- UNII-7M7CUT7CCU
- Q27268562
- STK505598
- 2-(beta-Hydroxyethoxy)naphthalene
- NSC37574
- NS00001480
- Ethanol, 2-(2-naphthalenyloxy)-
- AKOS003617490
- SCHEMBL432069
- 2-(.beta.-Naphthoxy)ethanol
- beta-Hydroxyethyl-2-naphthyl ether
- +Expand
-
- MFCD00016809
- BQPBZDSDFCDSAO-UHFFFAOYSA-N
- 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
- OCCOC1C=C2C(C=CC=C2)=CC=1
- 2086973
Computed Properties
- 188.08400
- 1
- 2
- 3
- 188.08373
- 14
- 170
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 29.5
Experimental Properties
- 2.21090
- 29.46000
- 14,6413
- 1.622
- 355.2°C at 760 mmHg
- 76.7 ºC
- 168.8°C
- Very slightly soluble (0.62 g/l) (25 º C),
- 1.164±0.06 g/cm3 (20 ºC 760 Torr),
2-(2-Naphthyloxy)ethanol Security Information
- 3
- 3
- S16; S26; S36; S37/39
- III
- R10; R20/21/22; R36/37; R36/37/38; R11
- Xn F Xi
- UN 1993 3/PG 2
- IRRITANT
2-(2-Naphthyloxy)ethanol Customs Data
- 2909499000
-
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-Naphthyloxy)ethanol Price
2-(2-Naphthyloxy)ethanol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Reference
- Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporterBioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ; 20 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Reference
- Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethersOrganic & Biomolecular Chemistry, 2014, 12(26), 4747-4753,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) , Titania ; 24 h, 5 MPa, rt
Reference
- TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to AlcoholsChemistry - A European Journal, 2017, 23(5), 1001-1006,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ; overnight, rt
Reference
- Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondiiChemMedChem, 2016, 11(24), 2690-2702,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ; 3.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt
Reference
- Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediatesBulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Palladium ; 36 h, 150 °C
Reference
- Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic ConditionsEuropean Journal of Organic Chemistry, 2013, 2013(26), 5902-5916,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 24 h, reflux
Reference
- Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditionsOrganic & Biomolecular Chemistry, 2012, 10(47), 9383-9392,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ; overnight, reflux
Reference
- Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ; 10 h, 160 °C
Reference
- Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-DiazinesOrganic Letters, 2010, 12(18), 4062-4065,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, reflux
Reference
- Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrinChinese Journal of Chemistry, 2005, 23(1), 98-104,
2-(2-Naphthyloxy)ethanol Raw materials
- Ethylene Glycol, Dehydrated
- 2-(naphthalen-2-yloxy)acetic acid
- 2-(2-bromoethoxy)naphthalene
- naphthalen-2-ol
- Phthalazine
- 2-(4-Methylbenzenesulfonyl)oxyethan-1-ol
- 2-methylidene-1,3-dioxolane
- 1,2,3,4-tetrahydronaphthalen-2-one
- 2-Bromonaphthalene
- Ethylene Carbonate
2-(2-Naphthyloxy)ethanol Preparation Products
2-(2-Naphthyloxy)ethanol Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93-20-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93-20-9)
TANG SI LEI
15026964105
2881489226@qq.com
2-(2-Naphthyloxy)ethanol Related Literature
-
Haiyan Zhang,Shutao Gao,Ningzhao Shang,Chun Wang,Zhi Wang RSC Adv., 2014,4, 31328-31332
-
Reza Ghaemi,Ponnambalam Ravi Selvaganapathy Lab Chip, 2015,15, 1116-1122
-
D. Aquilano,S. Ghignone CrystEngComm, 2020,22, 7944-7951
-
Lei Tian,Jing Liang,Yingjie Gao,Xiang Gao,Xiaofeng Kang Phys. Chem. Chem. Phys., 2023,25, 7629-7633
-
Qingfen Meng New J. Chem., 2023,47, 1916-1924
-
Colin Hong An Wong,Martin Pumera RSC Adv., 2012,2, 6068-6072
-
Xiaorui Tian,Li Chen,Hongxing Xu,Mengtao Sun RSC Adv., 2012,2, 8289-8292
-
9. Front cover
-
Bao Li,Xiaomei Dai,Xianggao Meng,Tianle Zhang,Chengmei Liu,Kaichao Yu Dalton Trans., 2013,42, 2588-2593
93-20-9 (2-(2-Naphthyloxy)ethanol) Related Products
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- 104-66-5(1,2-Diphenoxyethane)
- 122-99-6(2-Phenoxyethanol)
- 68818-86-0(9,10-Diethoxyanthracene)
- 57944-44-2(7-Ethoxy-2-naphthalenol)
- 35545-57-4(Poly(oxy-1,2-ethanediyl),a-2-naphthalenyl-w-hydroxy-)
- 711-82-0(2-(Naphthalen-1-yloxy)ethanol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-20-9)2-(2-Naphthyloxy)ethanol
99%
100g
377.0